2-(4-Fluorophenyl)-5-nitropyridine CAS number 886361-78-0 properties
2-(4-Fluorophenyl)-5-nitropyridine CAS number 886361-78-0 properties
An In-depth Technical Guide to 2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0)
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2-(4-Fluorophenyl)-5-nitropyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical and spectroscopic properties, provides an in-depth analysis of its synthesis via palladium-catalyzed cross-coupling reactions, discusses its chemical reactivity, and outlines its potential applications in drug discovery and materials science. Safety protocols and handling procedures are also included. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Introduction: The Strategic Value of Fluorinated Nitropyridines
2-(4-Fluorophenyl)-5-nitropyridine is a bi-aryl heterocyclic compound that occupies a strategic position in the landscape of pharmaceutical intermediates. Its structure incorporates three key motifs, each contributing to its utility:
-
The Pyridine Core: A foundational scaffold in numerous approved drugs, the pyridine ring offers advantageous pharmacokinetic properties, including improved solubility and metabolic stability.
-
The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety significantly influences the electronic character of the pyridine ring. It activates the ring for nucleophilic aromatic substitution (SNAr) reactions and can be readily reduced to an amino group, providing a critical vector for further molecular elaboration.[1][2]
-
The 4-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity.[3]
The convergence of these features makes 2-(4-Fluorophenyl)-5-nitropyridine a highly valuable and versatile starting material for constructing complex molecular architectures in the pursuit of novel therapeutic agents.[2][4]
Physicochemical and Spectroscopic Profile
A clear understanding of a compound's physical and spectral properties is fundamental to its application in synthesis and analysis.
Physical and Chemical Properties
The key identifying properties for 2-(4-Fluorophenyl)-5-nitropyridine are summarized in the table below.
| Property | Value | Source |
| CAS Number | 886361-78-0 | [5][6] |
| Molecular Formula | C₁₁H₇FN₂O₂ | [5][6] |
| Molecular Weight | 218.19 g/mol | [5][7] |
| Melting Point | 132-136 °C | [5] |
| Appearance | Typically a solid | [8] |
| Purity | >95% (Commercially available) | [6] |
Spectroscopic Signature Analysis
While specific spectra for this compound are not publicly cataloged, its structure allows for the confident prediction of its key spectroscopic features. This analysis is crucial for reaction monitoring and product verification.[9][10][11]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton spectrum is expected to be complex due to the coupling between protons on both aromatic rings. Key expected signals include:
-
Signals in the aromatic region (approx. 7.0-9.5 ppm).
-
The protons on the 4-fluorophenyl ring will appear as two doublets (or a more complex multiplet) due to symmetry and coupling to each other and to the fluorine atom.
-
The three protons on the nitropyridine ring will appear as distinct signals, likely doublets or doublets of doublets, with chemical shifts influenced by the strongly withdrawing nitro group. The proton ortho to the nitro group is expected to be the most downfield.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Multiple signals are expected in the aromatic region (~115-160 ppm).
-
The carbon atom attached to the fluorine will show a large one-bond coupling constant (¹J C-F).
-
Carbons ortho and meta to the fluorine will also show smaller two- and three-bond C-F coupling.
-
The carbon atoms on the pyridine ring will have their chemical shifts significantly influenced by the nitrogen atom and the nitro group.
-
-
IR (Infrared) Spectroscopy:
-
Strong characteristic absorption bands for the N-O stretching of the nitro group are expected around 1530-1500 cm⁻¹ (asymmetric) and 1350-1330 cm⁻¹ (symmetric).
-
C-F stretching vibrations will appear in the fingerprint region, typically around 1250-1100 cm⁻¹.
-
C=C and C=N stretching vibrations from the aromatic rings will be observed in the 1600-1450 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be readily observable at m/z = 218.19.
-
Common fragmentation patterns would involve the loss of the nitro group (-NO₂) or other characteristic fragments of the pyridine and fluorophenyl rings.
-
Synthesis Pathway: The Suzuki-Miyaura Cross-Coupling
The most efficient and widely adopted method for constructing the C-C bond between the pyridine and phenyl rings in 2-(4-Fluorophenyl)-5-nitropyridine is the Suzuki-Miyaura cross-coupling reaction.[12][13][14][15][16] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the commercial availability of its starting materials.
Reaction Principle and Causality
The synthesis involves the coupling of an electrophilic halo-nitropyridine with a nucleophilic organoboron reagent.
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Electrophile: 2-Chloro-5-nitropyridine or 2-Bromo-5-nitropyridine. The halogen at the 2-position is highly activated towards oxidative addition by the palladium catalyst due to the electron-withdrawing nature of the pyridine nitrogen and the nitro group.[1]
-
Nucleophile: 4-Fluorophenylboronic acid. This organoboron reagent is stable, relatively non-toxic, and readily available.
-
Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(dppf)Cl₂. The choice of ligand (e.g., dppf) is critical for stabilizing the palladium center and facilitating the catalytic cycle.[12][14][15]
-
Base: A base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.
Detailed Experimental Protocol
The following protocol is a representative procedure based on established methodologies for Suzuki-Miyaura cross-couplings of pyridines.[12][14][15]
Materials:
-
2-Chloro-5-nitropyridine (1.0 eq)
-
4-Fluorophenylboronic acid (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Sodium Phosphate (Na₃PO₄) (3.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine, 4-fluorophenylboronic acid, Pd(dppf)Cl₂, and Na₃PO₄.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add 1,4-dioxane and water (a typical ratio is 4:1 or 5:1 dioxane:water). The presence of water can be beneficial, sometimes accelerating the reaction.[12][15]
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-Fluorophenyl)-5-nitropyridine.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to troubleshooting and optimizing the reaction. The process is a cycle centered on the palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of 2-chloro-5-nitropyridine to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (after activation by the base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.
Chemical Reactivity and Synthetic Utility
The true value of 2-(4-Fluorophenyl)-5-nitropyridine lies in its potential for subsequent chemical transformations, primarily centered on the nitro group.
-
Reduction of the Nitro Group: The most common and valuable transformation is the reduction of the nitro group to an amine (-NH₂). This is typically achieved using reagents like tin(II) chloride (SnCl₂), iron (Fe) in acetic acid, or catalytic hydrogenation (H₂ over Pd/C). This transformation yields 5-amino-2-(4-fluorophenyl)pyridine, a key intermediate with a nucleophilic amino group ready for a wide array of reactions, including amide bond formation, diazotization, and further cross-couplings.
-
Nucleophilic Aromatic Substitution (SNAr): While the 2-position is already substituted, the nitro group further activates the pyridine ring, particularly at the 4- and 6-positions, for substitution reactions with strong nucleophiles, although this is less common than transformations involving the nitro group itself.[1]
Safety and Handling
Proper handling is essential when working with any chemical intermediate.
-
Hazard Identification: This compound is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[17][18][19][20] It is also harmful if swallowed or inhaled.[17][18]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[17][19] All handling of the solid powder should be done in a well-ventilated fume hood.[21][22]
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[17][21]
-
Skin: Wash off immediately with plenty of soap and water.[17][23]
-
Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[18][21]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[18][21]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17][21]
Conclusion
2-(4-Fluorophenyl)-5-nitropyridine (CAS 886361-78-0) is a well-defined chemical entity with significant potential as a building block for the synthesis of complex, high-value molecules. Its straightforward synthesis via robust Suzuki-Miyaura coupling and the versatile reactivity of its nitro group make it an attractive intermediate for drug discovery programs and materials science research. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.
References
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765–772. [Link]
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Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]
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Canadian Science Publishing. (2023). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
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Hairui Chemical. (n.d.). 2-(4-Fluorophenyl)-5-nitropyridine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2-Fluoro-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Information for a publication. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 2,4-Bis(4-fluorophenyl)-5-nitropyridine. PubChem Compound Database. Retrieved from [Link]
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Tran, P., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
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Rusinov, V. L., et al. (2022). Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. Molecules, 27(17), 5678. [Link]
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Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]
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ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?. Retrieved from [Link]
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Mei, H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(14), 5360. [Link]
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YouTube. (2021). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
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